Oxolan-2-ylmethanesulfonyl fluoride
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Overview
Description
Oxolan-2-ylmethanesulfonyl fluoride is a chemical compound with the molecular formula C₅H₉FO₃S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl fluoride group (-SO₂F) attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with sulfonyl fluoride reagents. For instance, the reaction of oxolane with methanesulfonyl fluoride under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. One such method includes the use of sulfuryl fluoride gas (SO₂F₂) as a fluorosulfonylating agent. This gas reacts with oxolane derivatives in the presence of a catalyst to produce the desired compound . The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: It can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols, which can replace the sulfonyl fluoride group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, which can oxidize the compound.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, which can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Oxolan-2-ylmethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride-containing compounds.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases and other enzymes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Oxolan-2-ylmethanesulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is particularly important in the inhibition of serine proteases, where the sulfonyl fluoride group reacts with the serine residue in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxolan-2-ylmethanesulfonyl fluoride include other sulfonyl fluorides, such as:
- Methanesulfonyl fluoride
- Ethanesulfonyl fluoride
- Benzenesulfonyl fluoride
Uniqueness
This compound is unique due to its oxolane ring structure, which imparts distinct reactivity and properties compared to other sulfonyl fluorides. This structural feature makes it a valuable reagent in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
oxolan-2-ylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLTULXOGTXQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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